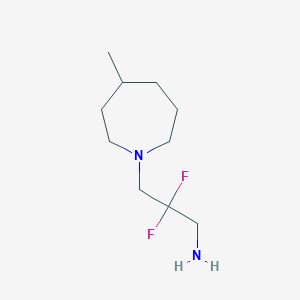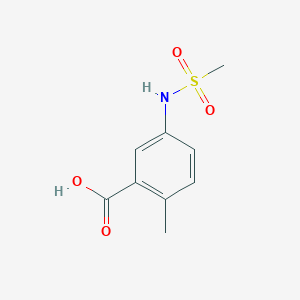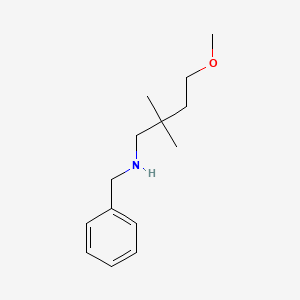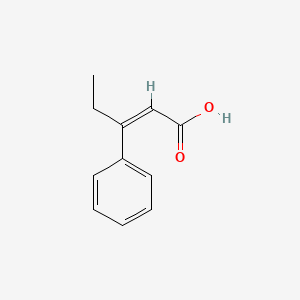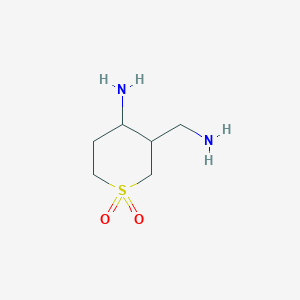
4-Amino-3-(aminomethyl)-1$l^{6}-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione is an organic compound with a unique structure that includes both amino and thiane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a thiane derivative with an aminomethyl group in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and concentration, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiane derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiane derivatives.
Scientific Research Applications
4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the thiane ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin: A compound with a similar amino group but a different core structure.
3-Aminopyrazole: Another compound with an amino group, used in medicinal chemistry.
Aminothiazole: A compound with a thiazole ring and amino group, known for its biological activity.
Uniqueness
4-Amino-3-(aminomethyl)-1lambda6-thiane-1,1-dione is unique due to the presence of both amino and thiane groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
3-(aminomethyl)-1,1-dioxothian-4-amine |
InChI |
InChI=1S/C6H14N2O2S/c7-3-5-4-11(9,10)2-1-6(5)8/h5-6H,1-4,7-8H2 |
InChI Key |
AKLPNLSKRNDMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,6,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13165869.png)
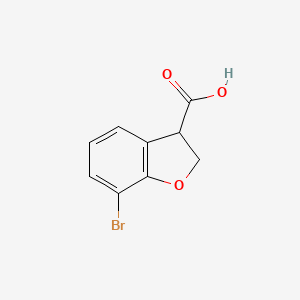
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
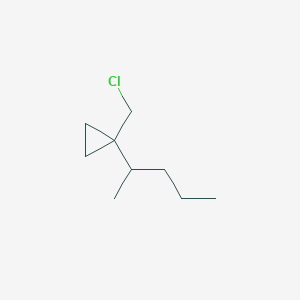
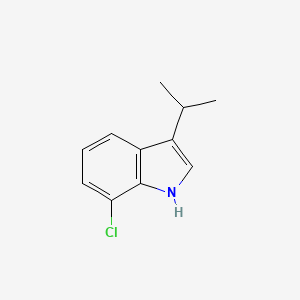
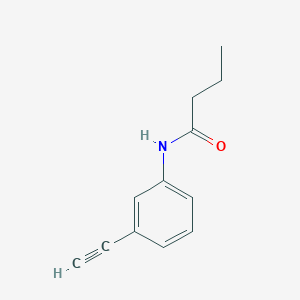
![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
